molecular formula C24H17N5O B3453956 4-[(2,3-di-2-pyridinyl-6-quinoxalinyl)oxy]aniline

4-[(2,3-di-2-pyridinyl-6-quinoxalinyl)oxy]aniline

Cat. No. B3453956
M. Wt: 391.4 g/mol
InChI Key: UEGAZOOLTJULBA-UHFFFAOYSA-N
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Description

“4-[(2,3-di-2-pyridinyl-6-quinoxalinyl)oxy]aniline” is a quinoxaline-based compound. Quinoxalines are heterocyclic compounds containing a ring complex made up of a benzene ring and a pyrazine ring . They have been used in various fields due to their diverse pharmacological and biological properties .


Synthesis Analysis

Quinoxaline derivatives can be synthesized via many different methods of synthetic strategies . They can be formed by condensing ortho-diamines with 1,2-diketones . The parent substance of the group, quinoxaline, results when glyoxal is condensed with 1,2-diaminobenzene . Substituted derivatives arise when α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols are used in place of diketones .


Molecular Structure Analysis

The molecular structure of quinoxaline derivatives, including “this compound”, consists of a benzene ring and a pyrazine ring . The exact molecular structure of “this compound” is not available in the search results.


Chemical Reactions Analysis

Quinoxalines undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions . They can also undergo reduction, condensation, and cyclization reactions .

properties

IUPAC Name

4-(2,3-dipyridin-2-ylquinoxalin-6-yl)oxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N5O/c25-16-7-9-17(10-8-16)30-18-11-12-19-22(15-18)29-24(21-6-2-4-14-27-21)23(28-19)20-5-1-3-13-26-20/h1-15H,25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGAZOOLTJULBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)OC4=CC=C(C=C4)N)N=C2C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(2,3-di-2-pyridinyl-6-quinoxalinyl)oxy]aniline
Reactant of Route 2
4-[(2,3-di-2-pyridinyl-6-quinoxalinyl)oxy]aniline
Reactant of Route 3
4-[(2,3-di-2-pyridinyl-6-quinoxalinyl)oxy]aniline
Reactant of Route 4
4-[(2,3-di-2-pyridinyl-6-quinoxalinyl)oxy]aniline
Reactant of Route 5
4-[(2,3-di-2-pyridinyl-6-quinoxalinyl)oxy]aniline
Reactant of Route 6
4-[(2,3-di-2-pyridinyl-6-quinoxalinyl)oxy]aniline

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